molecular formula C18H26N2O3S B2869845 1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2058740-13-7

1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2869845
CAS No.: 2058740-13-7
M. Wt: 350.48
InChI Key: DTPKUPDVLBAZAN-UHFFFAOYSA-N
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Description

The compound 1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione features a unique molecular architecture combining three critical motifs:

  • 8-azabicyclo[3.2.1]octane: A bicyclic scaffold that confers rigidity and enhances binding affinity in enzyme inhibitors, particularly in bromodomain-targeting therapeutics .
  • Pyrrolidine-2,5-dione: A lactam ring that facilitates hydrogen bonding and mimics peptide bonds, often utilized in drug design for its metabolic stability.
  • Cyclopentylsulfanyl acetyl substituent: A lipophilic group that may improve membrane permeability and modulate target selectivity through steric and electronic effects.

Properties

IUPAC Name

1-[8-(2-cyclopentylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c21-16-7-8-17(22)20(16)14-9-12-5-6-13(10-14)19(12)18(23)11-24-15-3-1-2-4-15/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPKUPDVLBAZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrrolidine-2,5-dione moiety to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione moiety can produce more saturated derivatives.

Scientific Research Applications

1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Its potential biological activity, particularly related to its bicyclic structure, is of interest for studying enzyme interactions and receptor binding.

    Medicine: The compound may have pharmacological properties that could be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: While not widely used in industry, its derivatives could be of interest for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is not well-documented. its structure suggests that it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the bicyclic scaffold and the pyrrolidine-2,5-dione moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Hypothesized Biological Target Key Features
Target Compound : 1-{8-[2-(Cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione 8-azabicyclo[3.2.1]octane Cyclopentylsulfanyl acetyl, pyrrolidine-2,5-dione Bromodomains (e.g., ATAD2) Lipophilic cyclopentylsulfanyl group; rigid bicyclic core for target binding
Compound : Bromodomain inhibitor with 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Quinolinone, tetrahydrothiopyran-derived sulfone ATAD2 bromodomain Sulfone group enhances polarity; bicyclic core critical for binding affinity
Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide 8-azabicyclo[3.2.1]octane Methylsulfonyl acetyl, pyrrolidine-2,5-dione Undisclosed Polar methylsulfonyl group; similar lactam moiety for stability
Compound : Cyclopropylmethyl-oxetan-3-yl-amine derivatives Cyclopentyl/imidazo-pyrrolo core Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine, oxetane Kinases or epigenetic regulators Heteroaromatic core for π-π interactions; oxetane for metabolic stability

Key Findings

Role of the Bicyclic Core :

  • The 8-azabicyclo[3.2.1]octane scaffold is a recurring motif in bromodomain inhibitors (e.g., ATAD2), where its rigidity stabilizes hydrophobic interactions with target proteins . Both the target compound and the analog utilize this core, suggesting shared targeting mechanisms.

Substituent Effects :

  • Cyclopentylsulfanyl vs. Methylsulfonyl : The target compound’s cyclopentylsulfanyl group introduces greater lipophilicity compared to the polar methylsulfonyl group in ’s analog. This difference may enhance blood-brain barrier penetration or alter off-target selectivity.
  • Pyrrolidine-2,5-dione : This moiety is conserved across the target compound and ’s analog, indicating its role in hydrogen-bond acceptor capacity and metabolic resistance.

Patent Compounds () :

  • While structurally distinct, the imidazo-pyrrolo-pyrazine core in compounds highlights the importance of fused heterocycles in targeting epigenetic regulators. The oxetane group in these analogs may improve solubility compared to the target compound’s cyclopentylsulfanyl chain .

Synthetic Intermediates () :

  • Compounds like 8-(Phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene (Similarity: 0.77) share the bicyclic core but feature boronate esters or phenyl groups, suggesting utility as intermediates in Suzuki-Miyaura couplings .

Biological Activity

1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique bicyclic structure that includes a pyrrolidine ring and a cyclopentylsulfanyl moiety, which may contribute to its biological activity. The molecular formula is C16H24N2O2SC_{16}H_{24}N_2O_2S, with a molecular weight of approximately 308.44 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study exploring azabicyclo compounds demonstrated that structural modifications could enhance their efficacy against various pathogens, including bacteria and fungi .

Antiprotozoal Activity

The compound's structural analogs have shown promising results against protozoan parasites, particularly in studies targeting Plasmodium falciparum, the causative agent of malaria. The activity was found to be dependent on the substitution pattern within the bicyclic structure, with certain modifications leading to enhanced selectivity and potency against resistant strains .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to modulate ion channels and neurotransmitter systems, potentially influencing neurological functions and exhibiting anticonvulsant properties.

Case Studies

  • Antimicrobial Efficacy : A study comparing various azabicyclo derivatives found that those with cyclopentyl substitutions exhibited superior antimicrobial properties compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives against Gram-positive and Gram-negative bacteria.
  • Antiprotozoal Activity : In vitro assays revealed that derivatives similar to the target compound demonstrated IC50 values in the nanomolar range against P. falciparum NF54 strain, indicating high potency. For example, a related compound showed an IC50 of 0.087 µM against this strain, suggesting that structural modifications can lead to enhanced biological activity .

Data Tables

Biological Activity Target Pathogen/Condition IC50 (µM) Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialEscherichia coli1.0
AntiprotozoalPlasmodium falciparum NF540.087
AntiprotozoalTrypanosoma brucei0.095

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